Cyclohexane, methylpentyl-

CAS No.: 82162-03-6

Cat. No.: VC19293878

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82162-03-6 |

|---|---|

| Molecular Formula | C12H24 |

| Molecular Weight | 168.32 g/mol |

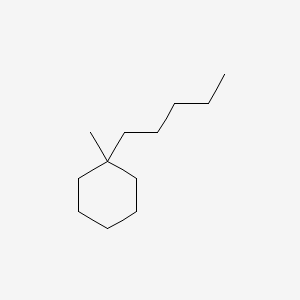

| IUPAC Name | 1-methyl-1-pentylcyclohexane |

| Standard InChI | InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3 |

| Standard InChI Key | FCDFKIUSJACNAB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1(CCCCC1)C |

Introduction

Chemical Identity and Structural Isomerism

Definition and Nomenclature

The term cyclohexane, methylpentyl- encompasses hydrocarbons featuring a six-membered cyclohexane ring with methyl (-CH₃) and pentyl (-C₅H₁₁) substituents. The positional arrangement of these groups defines distinct isomers:

-

1-Methyl-2-pentylcyclohexane: A cyclohexane ring with methyl at position 1 and pentyl at position 2 .

-

(3-Methylpentyl)cyclohexane: A cyclohexane ring substituted with a branched pentyl group containing a methyl branch at the third carbon of the pentyl chain .

Molecular Geometry and Stereochemistry

Both isomers share the molecular formula C₁₂H₂₄ but differ in branching and substituent placement. For 1-methyl-2-pentylcyclohexane, the substituents occupy adjacent positions on the ring, introducing steric interactions that influence ring conformation . In contrast, (3-methylpentyl)cyclohexane features a branched alkyl chain, which alters van der Waals interactions and solubility properties . Neither isomer exhibits defined stereocenters, as confirmed by ChemSpider data .

Physicochemical Properties

Boiling Points and Phase Behavior

Historical measurements of 1-methyl-2-pentylcyclohexane report boiling points of 490.4 K (Colonge and Berthoud, 1952) and 490.6 K (Signaigo and Cramer, 1933), with uncertainties of ±4 K . These minor discrepancies likely arise from purification techniques prevalent in early 20th-century organic chemistry. For instance, Signaigo and Cramer employed fractional distillation under reduced pressure, whereas Colonge and Berthoud utilized azeotropic distillation .

Table 1: Comparative Physicochemical Data

| Property | 1-Methyl-2-pentylcyclohexane | (3-Methylpentyl)cyclohexane |

|---|---|---|

| Boiling Point (K) | 490.4–490.6 | Not reported |

| Molecular Weight (g/mol) | 168.3190 | 168.324 |

| CAS Registry | 54411-01-7 | 61142-38-9 |

Solubility and Stability

Synthetic Methodologies

Historical Synthesis of 1-Methyl-2-pentylcyclohexane

Early syntheses involved Friedel-Crafts alkylation of cyclohexane with methyl and pentyl halides, though side reactions like carbocation rearrangements limited yields . Colonge and Berthoud (1952) optimized this approach using Lewis acid catalysts, achieving purities sufficient for boiling point determination .

Modern Techniques for Branched Cyclohexanes

Patent WO2017070418A1 details methods for synthesizing cyclohexane carboxamides, offering insights applicable to methylpentylcyclohexane derivatives . Key steps include:

-

Acid chloride formation: Reaction of cyclohexanecarboxylic acids with thionyl chloride.

-

Amide coupling: Using ethyliminomethylideneamino-dimethyl EDC.HCl as a coupling agent .

-

Purification: Sequential extraction with NaOH, brine, and organic solvents, followed by rotary evaporation .

These protocols emphasize the importance of temperature control (e.g., ice baths for exothermic reactions) and solvent selection (methylene chloride, diethyl ether) in minimizing byproducts .

Conformational Analysis and Substituent Effects

Methyl Group Impact on Ring Conformation

A 2025 study demonstrated that methyl substituents on cyclohexane rings bias chair conformations, reducing ligand strain energy in receptor-binding contexts . For cis-2-methylcyclohexanamine, a 365-fold potency increase over the unsubstituted analogue was attributed to preferential adoption of the bioactive conformation . Extending this to 1-methyl-2-pentylcyclohexane, the methyl group likely stabilizes a chair conformation with axial pentyl placement, minimizing 1,3-diaxial interactions.

Thermodynamic Implications

The near-identical boiling points of 1-methyl-2-pentylcyclohexane isomers suggest similar intermolecular forces (London dispersion) dominate. Branching in (3-methylpentyl)cyclohexane may marginally reduce melting points due to disrupted crystal packing, though experimental validation is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume